
Ethyl,1-methyl-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl,1-methyl-(9ci) is a chemical compound with the molecular formula C3H10N2. It is also known as 1-Ethyl-1-methylhydrazine. This compound is a derivative of hydrazine, which is a simple diamine. Ethyl,1-methyl-(9ci) is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
The synthesis of Ethyl,1-methyl-(9ci) can be achieved through several methods. One common synthetic route involves the reaction of ethylhydrazine with methyl iodide under controlled conditions. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) and requires the presence of a base like sodium hydroxide to facilitate the reaction. The product is then purified through distillation or recrystallization.
Industrial production of Ethyl,1-methyl-(9ci) often involves large-scale chemical reactors where the reactants are continuously fed into the system, and the product is collected and purified using advanced separation techniques such as chromatography or distillation.
Analyse Des Réactions Chimiques
Ethyl,1-methyl-(9ci) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler amines or other reduced nitrogen species.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl or methyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ethyl,1-methyl-(9ci) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents. Its derivatives have shown potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials. It is also used as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl,1-methyl-(9ci) involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, attacking electrophilic centers in other molecules. It can also participate in redox reactions, transferring electrons to or from other species. The specific pathways and targets depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl,1-methyl-(9ci) can be compared with other similar compounds such as:
Methylhydrazine: A simpler derivative of hydrazine with only one methyl group.
Ethylhydrazine: Another derivative with an ethyl group instead of a methyl group.
Dimethylhydrazine: A compound with two methyl groups attached to the hydrazine moiety.
Ethyl,1-methyl-(9ci) is unique in its combination of ethyl and methyl groups, which gives it distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
2025-55-0 |
|---|---|
Formule moléculaire |
C3H7 |
Poids moléculaire |
43.09 g/mol |
InChI |
InChI=1S/C3H7/c1-3-2/h3H,1-2H3 |
Clé InChI |
HNUALPPJLMYHDK-UHFFFAOYSA-N |
SMILES canonique |
C[CH]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


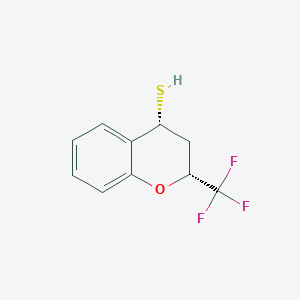
![8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13730459.png)
![7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730460.png)
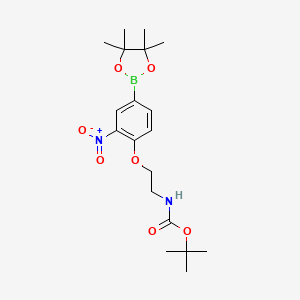
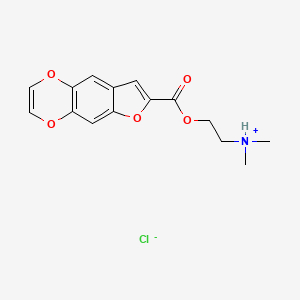
![3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride](/img/structure/B13730481.png)
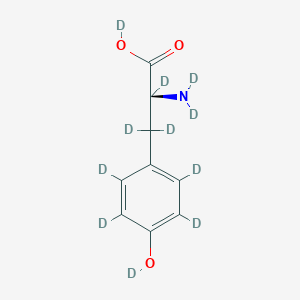
![1,8-Diazaspiro[5.5]undecane-1-ethanol, b-phenyl-, [R-(R*,R*)]-(9CI)](/img/structure/B13730487.png)
![3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13730488.png)

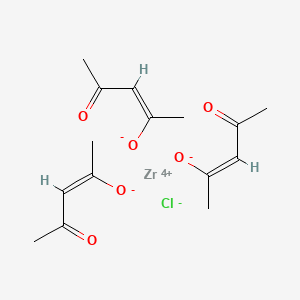
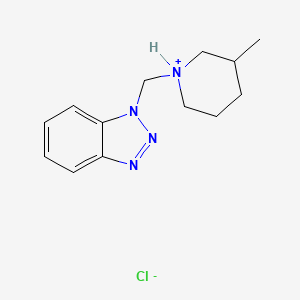
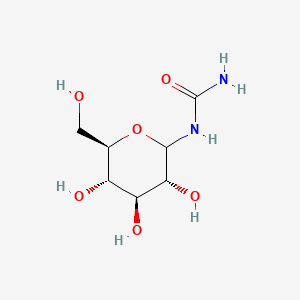
![[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B13730517.png)
